molecular formula C19H25N3O B6499126 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol CAS No. 6215-48-1

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B6499126
CAS RN: 6215-48-1
M. Wt: 311.4 g/mol
InChI Key: LUBDHBVMIJITBW-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol, commonly known as DMIP, is an organic compound belonging to the class of pyrazolopyridines. It has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. DMIP is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and peptide-based drugs. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in the synthesis of peptide-based drugs.

Mechanism of Action

The mechanism of action of DMIP is not well understood. However, it is believed to act as a ligand in metal-catalyzed reactions and to interact with proteins and other biological molecules. It is also believed to be involved in the formation of peptide bonds and in the stabilization of peptide-based drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMIP are not well understood. However, it has been used in the synthesis of a variety of peptide-based drugs, which suggests that it may have some effect on the formation of peptide bonds and the stabilization of peptide-based drugs. It has also been used in the study of metal-catalyzed reactions, which suggests that it may have some effect on the catalytic activity of metal ions.

Advantages and Limitations for Lab Experiments

The main advantage of using DMIP in laboratory experiments is its versatility. It can be used as a starting material for the synthesis of a variety of compounds, including heterocyclic compounds and peptide-based drugs. It can also be used as a ligand in metal-catalyzed reactions and as a reagent in the synthesis of peptide-based drugs. However, the use of DMIP in laboratory experiments is limited by its low solubility in water and its low stability in the presence of strong acids or bases.

Future Directions

The potential applications of DMIP are numerous and varied. It could be used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and indoles. It could also be used in the synthesis of peptide-based drugs and as a ligand in metal-catalyzed reactions. Additionally, it could be used to study the structure and properties of organic molecules, proteins, and other biological molecules. Finally, it could be used to study the mechanism of action of drugs and the biochemical and physiological effects of drugs.

Synthesis Methods

DMIP can be prepared in a variety of ways, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid and 2,3,5-trimethyl-1H-indole-1-carboxylic acid in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an inert atmosphere such as nitrogen or argon. The resulting product is a mixture of the desired product and by-products, which can be separated by chromatography or recrystallization.

Scientific Research Applications

DMIP has been used in a variety of scientific research applications, including the synthesis of peptide-based drugs, the study of metal-catalyzed reactions, and the study of the structure and properties of organic molecules. It has also been used to study the structure and properties of proteins and other biological molecules. DMIP has also been used in the synthesis of a variety of heterocyclic compounds, such as quinolines, pyridines, and indoles.

properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-12-6-7-19-18(8-12)15(4)16(5)21(19)10-17(23)11-22-14(3)9-13(2)20-22/h6-9,17,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBDHBVMIJITBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3C(=CC(=N3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349548
Record name F1534-0057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6215-48-1
Record name F1534-0057
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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